molecular formula C12H24ClNO2 B1397378 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride CAS No. 1219948-58-9

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride

Cat. No.: B1397378
CAS No.: 1219948-58-9
M. Wt: 249.78 g/mol
InChI Key: AZDOWRCAQRWSCM-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride is a chemical compound that belongs to the class of esters. It is commonly used in medical research, environmental research, and industrial research. The compound has a molecular formula of C12H24ClNO2 and a molecular weight of 249.78 g/mol .

Preparation Methods

The synthesis of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves several steps. One common method includes the esterification of 3-methylbutanoic acid with 2-(4-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. After the esterification, the product is purified through distillation or recrystallization .

In industrial production, the process may involve continuous flow reactors to enhance the efficiency and yield of the product. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding alcohol and carboxylic acid.

Scientific Research Applications

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is utilized in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2-(4-Piperidinyl)ethyl 3-methylbutanoate hydrochloride can be compared with other similar compounds such as:

  • 2-(4-Piperidinyl)ethyl acetate hydrochloride
  • 2-(4-Piperidinyl)ethyl propanoate hydrochloride
  • 2-(4-Piperidinyl)ethyl butanoate hydrochloride

These compounds share similar structural features but differ in their ester groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-piperidin-4-ylethyl 3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-10(2)9-12(14)15-8-5-11-3-6-13-7-4-11;/h10-11,13H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDOWRCAQRWSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219948-58-9
Record name Butanoic acid, 3-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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